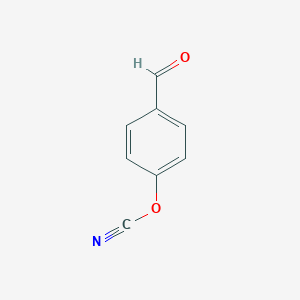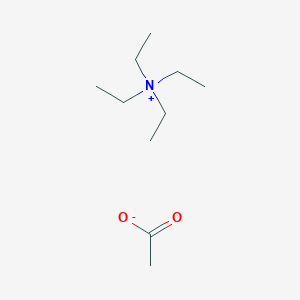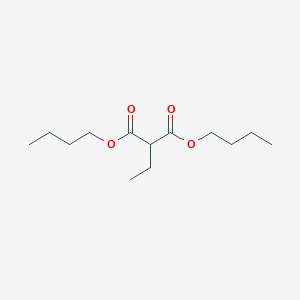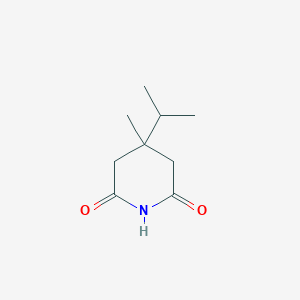
Glutarimide, 3-methyl-3-isopropyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glutarimide, 3-methyl-3-isopropyl- is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is also known as MPP+ and is a neurotoxin that has been linked to Parkinson's disease. However, it has also been found to have potential uses in various fields of research, including biochemistry, pharmacology, and neuroscience.
作用機序
MPP+ acts as a neurotoxin by selectively targeting and destroying dopaminergic neurons in the brain. This results in a decrease in dopamine levels, which is a hallmark of Parkinson's disease. The exact mechanism of how MPP+ causes this damage is still not fully understood, but it is believed to involve the inhibition of mitochondrial complex I, which leads to oxidative stress and cell death.
生化学的および生理学的効果
The biochemical and physiological effects of MPP+ are primarily related to its neurotoxic properties. It has been shown to cause a decrease in dopamine levels, which can lead to a variety of symptoms including tremors, rigidity, and bradykinesia. Additionally, it has been linked to the development of Parkinson's disease and other neurological disorders.
実験室実験の利点と制限
One of the main advantages of using MPP+ in lab experiments is its ability to selectively target dopaminergic neurons. This makes it an important tool for investigating the mechanisms of Parkinson's disease and other neurological disorders. However, its neurotoxic properties also make it a potential hazard in the lab, and precautions must be taken to ensure the safety of researchers.
将来の方向性
There are many potential future directions for research involving MPP+. One area of focus is the development of new drugs and therapies for the treatment of Parkinson's disease and other neurological disorders. Additionally, there is ongoing research into the mechanisms of MPP+ toxicity, which could lead to new insights into the underlying causes of these conditions. Finally, there is potential for the use of MPP+ in other areas of research, such as biochemistry and pharmacology.
合成法
The synthesis of Glutarimide, 3-methyl-3-isopropyl- involves the reaction of N-methylpyridinium iodide with isopropylamine, followed by the addition of glutaric anhydride. This process results in the formation of MPP+ as a white crystalline powder.
科学的研究の応用
The unique properties of MPP+ have made it an important compound in scientific research. It has been used in various studies to investigate the mechanisms of Parkinson's disease and other neurological disorders. Additionally, it has been used in the development of new drugs and therapies for the treatment of these conditions.
特性
CAS番号 |
1127-09-9 |
|---|---|
製品名 |
Glutarimide, 3-methyl-3-isopropyl- |
分子式 |
C9H15NO2 |
分子量 |
169.22 g/mol |
IUPAC名 |
4-methyl-4-propan-2-ylpiperidine-2,6-dione |
InChI |
InChI=1S/C9H15NO2/c1-6(2)9(3)4-7(11)10-8(12)5-9/h6H,4-5H2,1-3H3,(H,10,11,12) |
InChIキー |
DHCQZOVMJDSSAA-UHFFFAOYSA-N |
SMILES |
CC(C)C1(CC(=O)NC(=O)C1)C |
正規SMILES |
CC(C)C1(CC(=O)NC(=O)C1)C |
その他のCAS番号 |
1127-09-9 |
同義語 |
4-Isopropyl-4-methylpiperidine-2,6-dione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



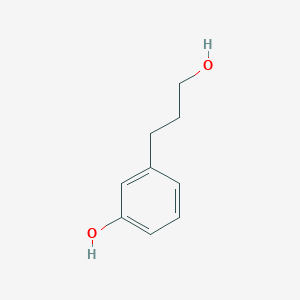
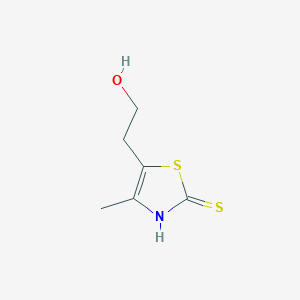
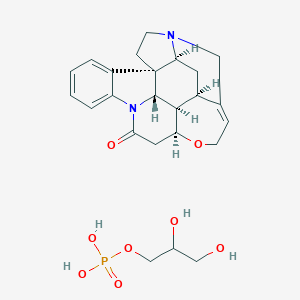
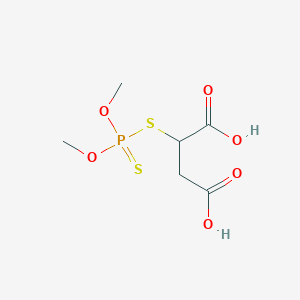
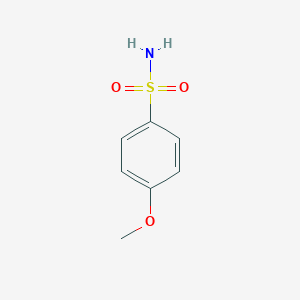
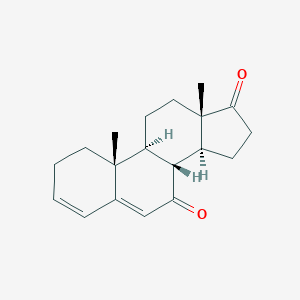
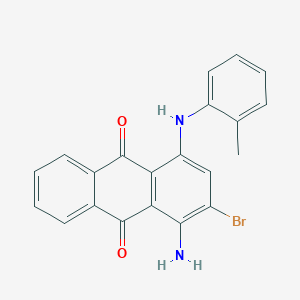
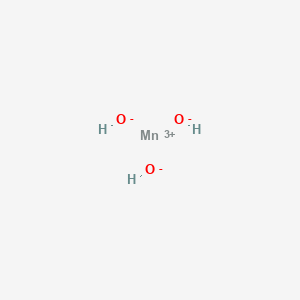
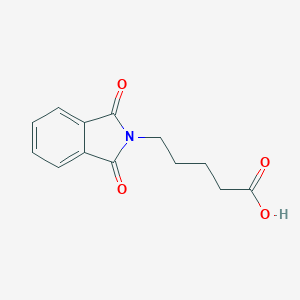
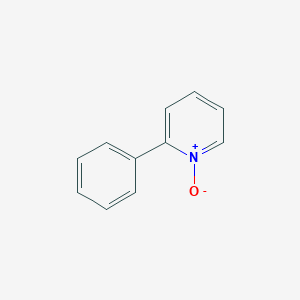
![2-Methyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B72572.png)
